5-Methyl-1-[(oxolan-3-yl)methyl]-1H-pyrazol-3-amine
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Overview
Description
5-Methyl-1-[(oxolan-3-yl)methyl]-1H-pyrazol-3-amine is a heterocyclic compound with the molecular formula C9H15N3O and a molecular weight of 181.23 g/mol . This compound features a pyrazole ring substituted with a methyl group and an oxolan-3-ylmethyl group, making it an interesting subject for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-1-[(oxolan-3-yl)methyl]-1H-pyrazol-3-amine typically involves the reaction of 5-methyl-1H-pyrazole-3-carboxylic acid with oxolan-3-ylmethanol under acidic conditions. The reaction proceeds through esterification followed by amination to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
5-Methyl-1-[(oxolan-3-yl)methyl]-1H-pyrazol-3-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the pyrazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, RNH2) are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions include various substituted pyrazoles, amine derivatives, and oxidized compounds, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
5-Methyl-1-[(oxolan-3-yl)methyl]-1H-pyrazol-3-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 5-Methyl-1-[(oxolan-3-yl)methyl]-1H-pyrazol-3-amine involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 5-Methyl-1-(oxolan-3-yl)-1H-pyrazol-4-amine
- 5-Methyl-1-(oxolan-3-yl)-1H-1,2,3-triazole-4-carboxylic acid
- (5-methyl-1,2-oxazol-3-yl)methanesulfonamide
Uniqueness
5-Methyl-1-[(oxolan-3-yl)methyl]-1H-pyrazol-3-amine is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C9H15N3O |
---|---|
Molecular Weight |
181.23 g/mol |
IUPAC Name |
5-methyl-1-(oxolan-3-ylmethyl)pyrazol-3-amine |
InChI |
InChI=1S/C9H15N3O/c1-7-4-9(10)11-12(7)5-8-2-3-13-6-8/h4,8H,2-3,5-6H2,1H3,(H2,10,11) |
InChI Key |
VLOBFKGCBIYAAD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NN1CC2CCOC2)N |
Origin of Product |
United States |
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